Cas no 380186-62-9 (2-((2-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
380186-62-9 structure
Product Name:2-((2-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
CAS-nummer:380186-62-9
MF:C15H13FN2O3S
MW:320.338725805283
CID:5839548
PubChem ID:2356399
Update Time:2023-11-19
2-((2-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate Chemische en fysische eigenschappen
Naam en identificatie
-
- 380186-62-9
- EN300-26598692
- Z18837921
- Oprea1_258181
- 2-((2-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- starbld0006073
- [(2-fluorophenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- AKOS002485558
- AB00710895-01
-
- Inchi: 1S/C15H13FN2O3S/c1-22-14-10(5-4-8-17-14)15(20)21-9-13(19)18-12-7-3-2-6-11(12)16/h2-8H,9H2,1H3,(H,18,19)
- InChI-sleutel: IJHSVTMRGZNXRU-UHFFFAOYSA-N
- LACHT: S(C)C1C(=CC=CN=1)C(=O)OCC(NC1C=CC=CC=1F)=O
Berekende eigenschappen
- Exacte massa: 320.06309162g/mol
- Monoisotopische massa: 320.06309162g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 6
- Complexiteit: 397
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 93.6Ų
2-((2-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26598692-0.05g |
[(2-fluorophenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate |
380186-62-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-((2-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate Gerelateerde literatuur
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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